An In-depth Technical Guide to 2-(Methylamino)-4,6-pyrimidinediol
An In-depth Technical Guide to 2-(Methylamino)-4,6-pyrimidinediol
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of 2-(Methylamino)-4,6-pyrimidinediol for researchers, scientists, and drug development professionals.
Core Properties
2-(Methylamino)-4,6-pyrimidinediol, with the CAS number 87474-58-6, is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene but with two nitrogen atoms at positions 1 and 3 of the six-member ring. They are foundational components of nucleic acids (cytosine, thymine, and uracil) and are present in many synthetic and natural products with diverse biological activities.
Physicochemical Properties
Quantitative data for 2-(Methylamino)-4,6-pyrimidinediol is limited in the public domain. The following table summarizes available and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C5H7N3O2 | |
| Molecular Weight | 141.13 g/mol | |
| CAS Number | 87474-58-6 | |
| Predicted pKa | Multiple values are likely due to the presence of both acidic (diol) and basic (methylamino) groups. Precise experimental determination is required. | Predicted |
| Predicted Solubility | Moderately soluble in water due to polar functional groups capable of hydrogen bonding. Solubility is expected to be higher in polar organic solvents like ethanol and DMSO. | Predicted |
| Stability | Expected to be stable under standard laboratory conditions. The diol tautomer may be susceptible to oxidation. The stability of pyrimidine derivatives can be influenced by pH and light exposure. | Inferred from related compounds |
Tautomerism
2-(Methylamino)-4,6-pyrimidinediol can exist in several tautomeric forms due to the presence of hydroxyl and amino groups on the pyrimidine ring. The keto-enol and amine-imine tautomerism significantly influences its chemical reactivity and biological interactions. The predominant tautomeric form in different solvents and physiological conditions would require experimental verification, for instance, through NMR spectroscopy.[1]
Synthesis and Characterization
Synthetic Workflow
Experimental Protocol: Synthesis
Materials:
-
Methylguanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Methylguanidine hydrochloride is added to the sodium ethoxide solution and stirred until the salt is fully dissolved, forming the free base.
-
Diethyl malonate is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in a minimum amount of water, and the solution is acidified with 1 M HCl to a pH of approximately 5-6 to precipitate the product.
-
The precipitate is collected by vacuum filtration, washed with cold water and ethanol, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The synthesized 2-(Methylamino)-4,6-pyrimidinediol should be characterized using standard analytical techniques to confirm its structure and purity.
The following tables provide predicted spectral data for 2-(Methylamino)-4,6-pyrimidinediol. These predictions can serve as a reference for experimental data.
Table 1: Predicted 1H NMR Chemical Shifts (ppm) Prediction based on computational models; actual shifts may vary depending on solvent and experimental conditions.[4][5][6][7]
| Proton | Predicted Shift (ppm) | Multiplicity |
| Pyrimidine C5-H | ~5.0 - 5.5 | Singlet |
| N-CH3 | ~2.8 - 3.2 | Singlet |
| N-H (amino) | ~6.5 - 7.5 | Broad Singlet |
| O-H (hydroxyl) | ~9.0 - 11.0 | Broad Singlet |
Table 2: Predicted 13C NMR Chemical Shifts (ppm) Prediction based on computational models; actual shifts may vary depending on solvent and experimental conditions.[4][5][6][7]
| Carbon | Predicted Shift (ppm) |
| C2 | ~155 - 160 |
| C4, C6 | ~160 - 165 |
| C5 | ~80 - 85 |
| N-CH3 | ~25 - 30 |
Table 3: Predicted Key IR Absorption Bands (cm-1) Prediction based on characteristic functional group frequencies.[8][9][10][11]
| Functional Group | Wavenumber (cm-1) | Intensity |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (amino) | 3100 - 3500 | Medium |
| C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=O Stretch (keto tautomer) | 1650 - 1700 | Strong |
| C=N Stretch (pyrimidine ring) | 1550 - 1650 | Medium-Strong |
| C=C Stretch (pyrimidine ring) | 1450 - 1600 | Medium |
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The expected [M+H]+ ion would be at m/z 142.1, and the [M-H]- ion at m/z 140.1.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns for structural confirmation.[12][13][14][15][16]
Potential Biological Activities and Signaling Pathways
While specific biological data for 2-(Methylamino)-4,6-pyrimidinediol is not extensively documented, the pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities.[17] Derivatives of 2-aminopyrimidine have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[18][19][20][21]
Hypothetical Signaling Pathway Involvement
Based on the known activities of similar pyrimidine derivatives, 2-(Methylamino)-4,6-pyrimidinediol could potentially modulate inflammatory pathways. For instance, some pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory response.
Experimental Protocol: In Vitro Biological Evaluation
Objective: To determine the inhibitory effect of 2-(Methylamino)-4,6-pyrimidinediol on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (2-(Methylamino)-4,6-pyrimidinediol)
-
Positive controls (e.g., ibuprofen for COX-1/2, celecoxib for COX-2)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or control to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Conclusion
2-(Methylamino)-4,6-pyrimidinediol is a pyrimidine derivative with potential for further investigation in medicinal chemistry. This technical guide provides a foundational understanding of its basic properties, a plausible synthetic route, and methods for its characterization and biological evaluation. The predicted data and generalized protocols herein serve as a starting point for researchers to experimentally determine the specific characteristics and activities of this compound. Further studies are warranted to elucidate its precise physicochemical properties, tautomeric forms, and biological mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Client Challenge [pypi.org]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IR spectra prediction [cheminfo.org]
- 9. cs229.stanford.edu [cs229.stanford.edu]
- 10. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. sphinxsai.com [sphinxsai.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. whitman.edu [whitman.edu]
- 16. article.sapub.org [article.sapub.org]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wjarr.com [wjarr.com]
- 21. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
